1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 932464-05-6
Cat. No.: VC7242019
Molecular Formula: C25H21N3O
Molecular Weight: 379.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932464-05-6 |
|---|---|
| Molecular Formula | C25H21N3O |
| Molecular Weight | 379.463 |
| IUPAC Name | 1-(2-ethylphenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C25H21N3O/c1-3-17-10-7-8-14-21(17)28-25-19-13-9-15-22(29-2)24(19)26-16-20(25)23(27-28)18-11-5-4-6-12-18/h4-16H,3H2,1-2H3 |
| Standard InChI Key | KVLCSMIVWMSYHV-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(2-ethylphenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline, reflects its intricate architecture. The pyrazolo[4,3-c]quinoline core consists of a pyrazole ring fused to a quinoline system at positions 4 and 3, respectively. Key substituents include:
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2-Ethylphenyl group: A benzene ring with an ethyl chain at the ortho position, attached to the pyrazole nitrogen (N1).
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Methoxy group: Located at the 6-position of the quinoline ring, introducing electron-donating effects.
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Phenyl group: Positioned at the 3-position of the pyrazole ring, contributing to steric bulk and π-π interactions.
The Standard InChIKey KVLCSMIVWMSYHV-UHFFFAOYSA-N and SMILES CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC encode its connectivity and stereochemical features.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.463 g/mol |
| IUPAC Name | 1-(2-ethylphenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
| CAS No. | 932464-05-6 |
| PubChem Compound ID | 20953342 |
Synthesis and Optimization
Multi-Component Reaction Strategies
Pyrazoloquinolines are typically synthesized via multi-component reactions (MCRs), which converge three or more reactants into a single product. For 1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, plausible routes involve:
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Cyclocondensation: Reacting substituted anilines with α,β-unsaturated carbonyl compounds, followed by cyclization in the presence of hydrazine derivatives .
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Palladium-Catalyzed Cross-Coupling: Introducing aryl groups via Suzuki-Miyaura couplings after constructing the pyrazoloquinoline core.
Yields for analogous pyrazoloquinolines range from 30% to 85%, depending on reaction conditions. Optimal temperatures (80–120°C) and catalysts (e.g., p-toluenesulfonic acid) enhance regioselectivity and purity .
Table 2: Synthetic Parameters for Analogous Compounds
| Parameter | Range |
|---|---|
| Temperature | 80–120°C |
| Reaction Time | 6–24 hours |
| Yield | 30–85% |
| Key Reagents | Hydrazines, aldehydes, catalysts |
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Antimicrobial Effects
Methoxy and aryl groups enhance lipophilicity, facilitating membrane penetration. Related compounds suppress NF-κB signaling and COX-2 expression, reducing inflammation. Antimicrobial assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–32 μg/mL, attributed to membrane disruption .
Comparative Analysis with Pyrazoloquinoline Derivatives
Substituent Effects on Bioactivity
Comparing 1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline to its analogs highlights substituent-driven trends:
Table 3: Structure-Activity Relationships
The 2-ethylphenyl group may enhance metabolic stability compared to 4-methylphenyl analogs, while the methoxy group improves solubility.
Research Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifying the ethyl and methoxy groups could improve pharmacokinetics.
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Targeted Drug Delivery: Conjugating with nanoparticles may enhance tumor specificity.
Materials Science
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Fluorescent Probes: The conjugated π-system could serve as a sensor for metal ions or biomolecules.
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